molecular formula C25H28N2O2 B2887155 (E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine CAS No. 320368-89-6

(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine

Cat. No.: B2887155
CAS No.: 320368-89-6
M. Wt: 388.511
InChI Key: IQPOULBKFWKOFY-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a methylphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine typically involves multiple steps, starting with the preparation of the adamantyl and phenyl intermediates. The key steps include:

    Preparation of 3-(4-methylphenyl)-1-adamantylmethyl chloride: This involves the reaction of 1-adamantylmethyl chloride with 4-methylphenyl magnesium bromide under anhydrous conditions.

    Formation of the imine: The intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the final imine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated adamantyl derivatives.

Scientific Research Applications

(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with oxidative enzymes, while the adamantyl group provides stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Similar in having a phenyl group but lacks the adamantyl and nitrophenyl groups.

    4-Iodobenzoic acid: Contains a phenyl group with an iodine substituent but differs significantly in structure and reactivity.

Uniqueness

(E)-{[3-(4-methylphenyl)adamantan-1-yl]methyl}[(4-nitrophenyl)methylidene]amine is unique due to its combination of an adamantyl group, which provides rigidity and stability, and a nitrophenyl group, which offers potential for various chemical modifications and interactions. This combination makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-18-2-6-22(7-3-18)25-13-20-10-21(14-25)12-24(11-20,16-25)17-26-15-19-4-8-23(9-5-19)27(28)29/h2-9,15,20-21H,10-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPOULBKFWKOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN=CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.